molecular formula C19H14BrN3O5 B2699373 (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 444102-00-5

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2699373
CAS RN: 444102-00-5
M. Wt: 444.241
InChI Key: DLUJDYGFEPAPMN-UHFFFAOYSA-N
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Description

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H14BrN3O5 and its molecular weight is 444.241. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analogs and Structural Similarity

The compound is structurally similar to analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. These analogs are known to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR), which plays a crucial role in various cellular processes. The molecular structures of these compounds, including their crystal packing and hydrogen-bonding networks, have been studied extensively (Ghosh, Zheng, & Uckun, 1999).

Synthesis and Chemical Properties

Research on similar compounds has focused on their synthesis and the exploration of their chemical properties. For instance, studies have described the synthesis of related compounds, such as N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide, which are important for developing new pharmaceuticals (Mereyala & Sambaru, 2005). Additionally, there are reports on the synthesis of compounds like Chloramphenicol via new intermediates that share structural similarities (Hazra, Pore, & Maybhate, 1997).

Nonlinear Optical Properties

Some compounds similar to (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide have been studied for their nonlinear optical properties. These properties are crucial for applications in optoelectronics and photonics. For example, research has been conducted on the linear optical, second, and third-order nonlinear optical properties of certain chalcone derivatives, which could be relevant to the compound (Shkir et al., 2019).

Biological Activities

Further research includes the exploration of biological activities of related compounds. These activities span a range of potential applications, from anticancer properties to immunosuppressive effects. The synthesis and investigation of such compounds contribute to the development of new therapeutic agents (Sosnovsky, Rao, & Li, 1986).

properties

IUPAC Name

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O5/c1-2-7-28-18-6-3-14(20)9-12(18)8-13(11-21)19(25)22-16-5-4-15(23(26)27)10-17(16)24/h2-6,8-10,24H,1,7H2,(H,22,25)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUJDYGFEPAPMN-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

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